

molecular weight of 5,8,11-Trioxa-2-azatridecan-13-ol

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Compound of Interest

Compound Name: 5,8,11-Trioxa-2-azatridecan-13-ol

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Technical Guide: 5,8,11-Trioxa-2-azatridecan-13-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a representative synthetic and analytical workflow for **5,8,11-Trioxa-2-azatridecan-13-ol**. This bifunctional molecule, featuring a hydrophilic polyethylene glycol (PEG) linker, a terminal hydroxyl group, and a primary amine, is a valuable building block in bioconjugation, drug delivery systems, and materials science.

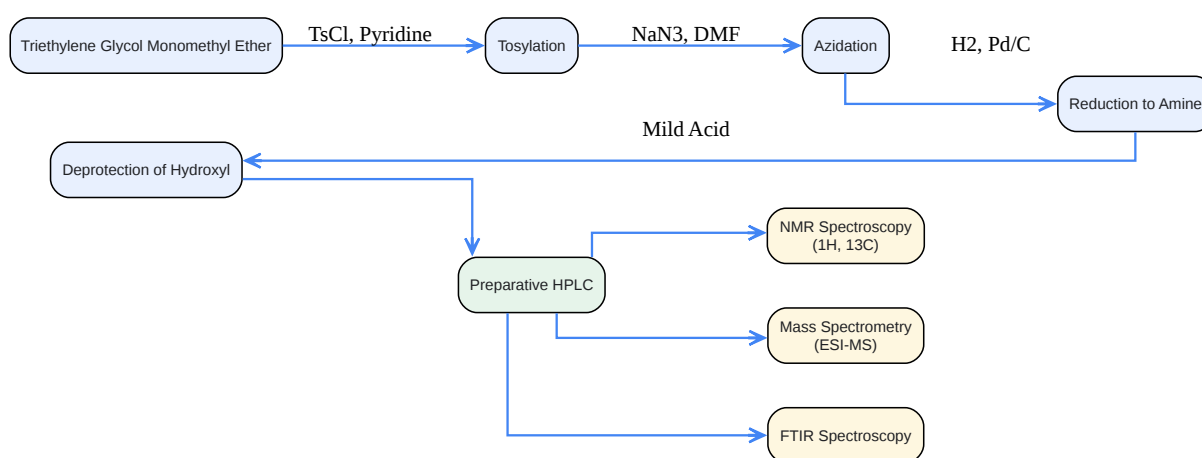
Physicochemical Properties

The fundamental properties of **5,8,11-Trioxa-2-azatridecan-13-ol** are summarized below.

Property	Value	Source
Molecular Weight	207.267 g/mol	[1]
Molecular Formula	C ₉ H ₂₁ NO ₄	[1][2]
CAS Number	90430-59-4	[1][2]
Synonyms	Hydroxy-PEG3-methylamine	[1]

Conceptual Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **5,8,11-Trioxa-2-azatridecan-13-ol**, starting from a commercially available precursor.



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Caption: Conceptual workflow for the synthesis, purification, and characterization of **5,8,11-Trioxa-2-azatridecan-13-ol**.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of **5,8,11-Trioxa-2-azatridecan-13-ol**. These are based on established methodologies for the synthesis of analogous amino-PEG derivatives.

Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

This synthesis protocol outlines a four-step process starting from a protected triethylene glycol derivative.

Step 1: Tosylation of the Terminal Hydroxyl Group

- Dissolve the starting material, O-(2-hydroxyethyl)-O'-(2-methoxyethyl)diethylene glycol, in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azidation of the Tosylated Intermediate

- Dissolve the tosylated intermediate in dimethylformamide (DMF).
- Add sodium azide (NaN_3) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into cold water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the azido intermediate.

Step 3: Reduction of the Azido Group to a Primary Amine

- Dissolve the azido intermediate in methanol or ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-8 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude amino-functionalized product.

Step 4: Purification

- Purify the crude product using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
- Collect the fractions containing the desired product and lyophilize to obtain the pure **5,8,11-Trioxa-2-azatridecan-13-ol**.

Characterization Protocols

The structure and purity of the synthesized **5,8,11-Trioxa-2-azatridecan-13-ol** should be confirmed by the following analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). The resulting spectrum should show characteristic peaks for the protons of the ethylene glycol repeating units, the methyl group of the amine, and the methylene groups adjacent to the amine and hydroxyl termini.
- ^{13}C NMR: A ^{13}C NMR spectrum will further confirm the carbon skeleton of the molecule, with distinct signals for each carbon environment.

Mass Spectrometry (MS)

- **Electrospray Ionization Mass Spectrometry (ESI-MS):** Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and analyze by ESI-MS in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 208.27.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Acquire an FTIR spectrum of the purified product. Key characteristic peaks to be observed include:
 - A broad O-H stretching band around 3300-3500 cm^{-1} .
 - N-H stretching vibrations of the primary amine in the same region (often appearing as sharper peaks superimposed on the O-H band).
 - C-H stretching vibrations around 2850-2950 cm^{-1} .
 - A strong C-O-C ether stretching band around 1100 cm^{-1} .

Applications in Research and Development

5,8,11-Trioxa-2-azatridecan-13-ol is a versatile molecule with significant potential in various research and development areas:

- **Drug Delivery:** The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of conjugated drugs. The terminal amine and hydroxyl groups provide orthogonal handles for attaching targeting ligands and therapeutic agents.
- **Bioconjugation:** This molecule can be used to link biomolecules such as peptides, proteins, and antibodies to other molecules or surfaces.
- **Surface Modification:** The functional groups allow for the covalent attachment of this molecule to surfaces, imparting hydrophilicity and reducing non-specific protein adsorption.
- **Materials Science:** It can be incorporated into polymers and other materials to modify their properties, such as introducing hydrophilicity and functional handles for further reactions.

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